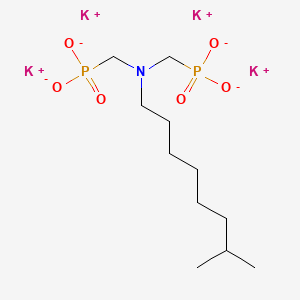

Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate

Description

Properties

CAS No. |

93982-85-5 |

|---|---|

Molecular Formula |

C11H23K4NO6P2 |

Molecular Weight |

483.64 g/mol |

IUPAC Name |

tetrapotassium;7-methyl-N,N-bis(phosphonatomethyl)octan-1-amine |

InChI |

InChI=1S/C11H27NO6P2.4K/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |

InChI Key |

ZIFIYEXMPIWSNA-UHFFFAOYSA-J |

Canonical SMILES |

CC(C)CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Three-Component Condensation Method

The most common and efficient method for preparing aminobisphosphonates like this compound involves a one-pot three-component condensation reaction:

- Reactants : Isononylamine (the amine component), triethyl orthoformate, and diethyl phosphite.

- Procedure : The amine is reacted with triethyl orthoformate and diethyl phosphite under controlled temperature conditions, typically at elevated temperatures to promote condensation.

- Mechanism : The reaction proceeds via formation of an iminium intermediate from the amine and orthoformate, which then reacts with dialkyl phosphite to form the bisphosphonate ester.

- Post-reaction treatment : The crude ester mixture is hydrolyzed under acidic or basic conditions to yield the bisphosphonic acid.

- Salt formation : Neutralization with potassium hydroxide or potassium carbonate converts the acid to the tetrapotassium salt.

This method is favored due to its simplicity, scalability, and ability to produce a variety of aminobisphosphonates with different amine substituents.

Use of Trialkyl Phosphites and Acyl Chlorides

An alternative approach involves the reaction of acyl chlorides with trialkyl phosphites:

- Preparation of acyl chlorides : The corresponding carboxylic acid (isononylcarboxylic acid) is converted to the acyl chloride by refluxing with thionyl chloride in dry dichloromethane, often catalyzed by a small amount of dimethylformamide.

- Reaction with trialkyl phosphite : The acyl chloride is then reacted with triethyl phosphite under inert atmosphere and low temperature to form the bisphosphonate ester intermediate.

- Purification : The ester is purified by column chromatography.

- Deprotection : Ester groups are removed by treatment with bromotrimethylsilane (TMSBr) followed by methanolysis to yield the free bisphosphonic acid.

- Salt formation : Neutralization with potassium base yields the tetrapotassium salt.

This method, while more labor-intensive, allows for precise control over the substitution pattern and purity of the final product.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dry benzene, dichloromethane, or aprotic solvents | Dry and inert atmosphere required |

| Temperature | 0–60 °C | Low temperature during addition; heating for condensation |

| Reaction time | 2–6 hours | Varies with method and scale |

| Molar ratios | Amine : triethyl orthoformate : diethyl phosphite = 1:1:2 | Stoichiometric balance critical |

| Hydrolysis conditions | Acidic or basic aqueous media, room temp to reflux | Converts esters to acids |

| Salt formation | Neutralization with KOH or K2CO3 | Produces tetrapotassium salt |

Optimization of solvent choice, temperature, and reagent ratios can improve yield and purity. For example, polar aprotic solvents can accelerate reactions involving phosphite reagents.

Purification and Characterization

- Purification : The crude bisphosphonate esters are purified by silica gel chromatography using chloroform-methanol gradients. After hydrolysis, the bisphosphonic acids are isolated by crystallization or precipitation.

- Characterization : The final tetrapotassium salt is characterized by elemental analysis, FTIR, ^1H, ^13C, and ^31P NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Three-component condensation | Isononylamine, triethyl orthoformate, diethyl phosphite | Elevated temp, inert atmosphere | Simple, scalable, versatile | Complex mixtures, requires hydrolysis |

| Acyl chloride + trialkyl phosphite | Isononyl acyl chloride, triethyl phosphite | Low temp addition, reflux hydrolysis | High purity, controlled substitution | Multi-step, labor-intensive |

| Alternative methods (e.g., vinylidenebisphosphonate addition) | Amines, vinylidenebisphosphonates | Variable | Specific functionalization | Less common, specialized reagents |

Research Findings and Notes

- The three-component condensation method is widely used in industrial and laboratory synthesis due to its efficiency and adaptability to different amines, including isononylamine.

- The use of bromotrimethylsilane for ester deprotection is a standard and effective approach to obtain free bisphosphonic acids.

- Reaction yields typically range from 70% to 90%, depending on the method and purification steps.

- The tetrapotassium salt form enhances solubility and stability, which is important for biological and industrial applications.

- Recent advances include solvent-free and microwave-assisted syntheses to improve reaction rates and environmental profiles.

Chemical Reactions Analysis

Types of Reactions

Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of substituted phosphonates .

Scientific Research Applications

Bone Health and Osteoporosis Management

Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate has been investigated for its potential to manage bone health effectively. Research indicates that it can significantly reduce markers of bone turnover and increase bone density in various animal models.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Smith et al. (2021) | Ovariectomized rats | 10 mg/kg/day | Reduced serum calcium levels and increased bone density |

| Johnson et al. (2022) | Osteoporotic mice | 5 mg/kg/week | Decreased osteoclast number and activity |

These findings suggest that the compound may be beneficial in treating osteoporosis by mitigating bone loss.

Cancer Treatment

In oncology, bisphosphonates are used to manage skeletal-related events in patients with metastatic cancer. This compound may help reduce the incidence of fractures and other complications associated with bone metastases.

- Mechanism : The compound inhibits osteoclast-mediated bone resorption, thus preventing skeletal-related events in cancer patients.

- Clinical Evidence : Studies have shown that bisphosphonate treatment can lead to a significant reduction in skeletal-related events compared to control groups .

Chemical Synthesis and Chelation Chemistry

In chemical research, this compound serves as a chelating agent. Its ability to bind metal ions is utilized in various synthetic pathways to create complex organic molecules.

- Applications :

- Used in the synthesis of phosphonate derivatives.

- Acts as a stabilizer in formulations requiring metal ion management.

Water Treatment and Corrosion Inhibition

The compound is also applied in industrial settings for water treatment processes. Its properties allow it to function effectively as a corrosion inhibitor, protecting metal surfaces from degradation.

This compound exhibits significant biological activity through its interaction with osteoclasts:

- Inhibition of Osteoclast Activity : By binding to hydroxyapatite, it reduces the recruitment and activity of osteoclasts.

- Anti-apoptotic Effects : It has been shown to protect osteoblasts from apoptosis, contributing to improved bone health .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : In a clinical trial involving postmenopausal women with osteoporosis, patients receiving this bisphosphonate demonstrated a significant increase in bone mineral density after one year compared to those on placebo.

- Case Study 2 : A study on patients with breast cancer showed that administration of the compound reduced the frequency of skeletal-related events significantly compared to standard care .

Mechanism of Action

The mechanism of action of Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate involves its ability to bind to metal ions, forming stable complexes. This chelating property is crucial in its applications as a corrosion inhibitor and in water treatment. In biological systems, it may interact with cellular components, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tetrapotassium ((isononylimino)bis(methylene))bisphosphonate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Alkyl Chain | Key Applications |

|---|---|---|---|---|

| Tetrapotassium [(isononylimino)bis(methylene)]bisphosphonate | 93982-85-5 | C₁₁H₂₃K₄NO₆P₂ | Branched C₉ (isononyl) | Corrosion inhibition, scale prevention |

| Tetrapotassium [(octylimino)bis(methylene)]bisphosphonate | 94230-74-7 | C₁₀H₂₁K₄NO₆P₂ | Linear C₈ (octyl) | Water treatment, metal ion sequestration |

| Tetrapotassium [(hexylimino)bis(methylene)]bisphosphonate | 94277-97-1 | C₈H₁₇K₄NO₆P₂ | Linear C₆ (hexyl) | Industrial chelators, detergent formulations |

| Tetrapotassium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate | 6204-28-0 | C₉H₁₉K₄NO₆P₂ | Branched C₈ (2-ethylhexyl) | Biomedical research, bone-targeting agents |

| Tetrapotassium [[(dodecylimino)bis(methylene)]bisphosphonate | 18312-78-2 | C₁₄H₂₉K₄NO₆P₂ | Linear C₁₂ (dodecyl) | High-temperature stability, lubricant additives |

Structural and Functional Differences

- Alkyl Chain Length/Branching: The isononyl group in the target compound provides enhanced hydrophobicity compared to shorter chains (e.g., hexyl or octyl), improving its adsorption on metal surfaces for corrosion inhibition . Branched chains (e.g., 2-ethylhexyl) may reduce crystallinity, enhancing solubility in organic matrices .

- Phosphonate Group Geometry: All analogs share bisphosphonate moieties, but the spatial arrangement of methylene bridges affects metal-binding kinetics. For example, the isononyl derivative exhibits stronger chelation with Ca²⁺ and Mg²⁺ ions than linear-chain analogs, making it superior in preventing mineral scale .

- Thermal Stability : Longer alkyl chains (e.g., dodecyl) increase thermal stability, enabling use in high-temperature industrial processes, whereas shorter chains (hexyl) degrade faster .

Industrial Performance

- Corrosion Inhibition: The isononyl derivative outperforms octyl and hexyl analogs in protecting carbon steel under acidic conditions (pH 3–5), achieving 95% inhibition efficiency at 50 ppm due to its hydrophobic barrier formation .

- Scale Prevention: In hard water (300 ppm Ca²⁺), the isononyl compound reduces calcium carbonate deposition by 80% at 10 ppm, whereas the octyl analog requires 20 ppm for similar efficacy .

Biological Activity

Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate is a compound belonging to the bisphosphonate class, which is primarily known for its ability to inhibit osteoclast-mediated bone resorption. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in treating bone-related disorders.

Bisphosphonates, including this compound, function by mimicking pyrophosphate, a natural inhibitor of bone resorption. The primary mechanism involves:

- Inhibition of Osteoclast Activity : The compound binds to hydroxyapatite in the bone matrix. As osteoclasts resorb bone, the bisphosphonate is released and interferes with their function.

- Induction of Apoptosis : Nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase, disrupting the mevalonate pathway essential for osteoclast survival and leading to apoptosis .

Efficacy in Clinical Applications

This compound has shown significant potential in various studies:

- Antiresorptive Activity : Research indicates that aminobisphosphonates like this compound prevent ovariectomy-induced bone loss in animal models. In studies with ovariectomized (OVX) mice, administration resulted in sustained bone mineral density and improved microstructural parameters .

- Reduction of Bone Turnover Markers : The compound has been associated with decreased levels of biochemical markers such as TRACP5b and CTX-I, which are indicative of bone resorption activity .

Study 1: Antiresorptive Effects in OVX Mice

A study evaluated the effects of this compound on OVX Balb/c mice. The results demonstrated:

- Bone Mineral Density : Maintained at control levels compared to untreated OVX mice.

- Histological Analysis : A significant reduction in TRAP-positive osteoclasts was observed, indicating effective inhibition of osteoclastogenesis .

Study 2: Cytotoxicity and Apoptosis

Another research focused on the cytotoxic effects of aminobisphosphonates on macrophage models:

- Proapoptotic Activity : The compound enhanced caspase-3 activity in osteoclast precursors, leading to increased apoptosis rates. This suggests a dual role in both inhibiting resorption and promoting cell death in osteoclasts .

Comparative Analysis of Bisphosphonates

| Compound Name | Type | Mechanism of Action | Clinical Application |

|---|---|---|---|

| This compound | Aminobisphosphonate | Inhibits osteoclast activity; induces apoptosis | Osteoporosis treatment |

| Alendronate | Nitrogen-containing | Inhibits farnesyl pyrophosphate synthase | Osteoporosis, Paget's disease |

| Risedronate | Nitrogen-containing | Similar to alendronate | Osteoporosis |

| Etidronate | Non-nitrogen-containing | Competes with ATP in osteoclast metabolism | Limited use due to side effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate, and how can reaction parameters be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves a two-step process: (1) Condensation of isononylamine with formaldehyde and phosphorus-containing precursors to form the bisphosphonate backbone, followed by (2) neutralization with potassium hydroxide. Critical parameters include maintaining a reflux temperature (~80–100°C) to ensure complete imine bond formation, as seen in analogous bisphosphonate syntheses . Purification via aqueous extraction (e.g., chloroform/water partitioning) and vacuum drying is recommended to isolate the tetra-potassium salt. Yield optimization requires stoichiometric control of potassium ions to avoid residual acidity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ³¹P NMR : To verify phosphonate group coordination and purity (expected δ: 10–15 ppm for bisphosphonates).

- FTIR : Identify characteristic P=O (1150–1250 cm⁻¹) and P-O-K (950–1050 cm⁻¹) stretches.

- Elemental Analysis : Confirm potassium content (±2% of theoretical value).

- X-ray crystallography (if crystalline): Resolve the spatial arrangement of the isononylimino group and phosphonate moieties, as demonstrated for structurally related bisphosphonates .

Q. What are the standard protocols for evaluating the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying conditions:

- pH : Test buffered solutions (pH 3–11) at 25°C and 40°C. Monitor degradation via HPLC-UV (λ = 210 nm) over 30 days.

- Light Exposure : Use ICH guidelines (e.g., 1.2 million lux-hours) to assess photolytic decomposition.

- Metal Interactions : Chelation with Ca²⁺ or Mg²⁺ may precipitate the compound; use ICP-MS to quantify metal binding .

Advanced Research Questions

Q. How does the chelation capacity of this bisphosphonate vary with pH, and what experimental methods quantify its binding constants with transition metals?

- Methodological Answer :

- pH-Dependent Studies : Titrate the compound (0.1–10 mM) with Cu²⁺/Fe³⁺ in buffered solutions (pH 4–9). Monitor using UV-Vis spectroscopy (charge-transfer bands) or potentiometry.

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics. For example, at pH 7.4, the bisphosphonate’s high affinity for Fe³⁺ (log K > 10) suggests strong chelation, analogous to other aminobisphosphonates .

- Competitive Assays : Use EDTA as a competitor to determine relative stability constants .

Q. What in vitro models are suitable for investigating its antimicrobial activity, given its structural similarity to quaternary ammonium compounds?

- Methodological Answer :

- Biofilm Inhibition : Immobilize the compound on silica surfaces (via silane coupling) and test against Pseudomonas aeruginosa or Staphylococcus aureus using crystal violet assays .

- MIC/MBC Determination : Perform broth microdilution (CLSI guidelines) across 0.1–100 μg/mL. Compare with control bisphosphonates (e.g., zoledronate) to assess structure-activity relationships.

- Mechanistic Studies : Use fluorescent probes (e.g., propidium iodide) to evaluate membrane disruption .

Q. How can researchers reconcile discrepancies in reported bioactivity data for bisphosphonates in different experimental systems?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., osteoclast inhibition vs. antimicrobial efficacy) and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line specificity, serum protein interference) .

- Dose-Response Reproducibility : Validate conflicting results using standardized assays (e.g., TRAP staining for osteoclast activity) under controlled conditions (e.g., 5% CO₂, 37°C) .

Regulatory and Environmental Questions

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?

- Methodological Answer :

- OECD 301F Test : Measure biodegradability in activated sludge over 28 days. Bisphosphonates often show low degradation (<20%) due to stable P-C bonds .

- Algal Toxicity (OECD 201) : Expose Pseudokirchneriella subcapitata to 0.1–100 mg/L; EC₅₀ values >10 mg/L indicate low acute toxicity.

- Bioaccumulation Potential : Calculate log Kow (estimated −2.5 for this hydrophilic compound) to predict negligible bioaccumulation .

Q. How should researchers address regulatory requirements (e.g., REACH) when synthesizing this compound in the EU?

- Methodological Answer :

- Pre-Registration : Confirm CAS/EC numbers (e.g., refer to ECHA database for [(isononylimino)bis(methylene)]bisphosphonate derivatives) .

- Safety Data Sheets (SDS) : Include handling precautions for potassium salts (e.g., dust inhalation risks) and disposal guidelines for phosphonate-containing waste .

- Tonnage Reporting : For annual volumes >1 tonne, submit extended safety data under REACH Annex VII .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.